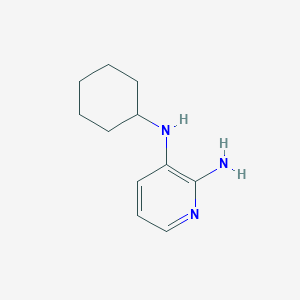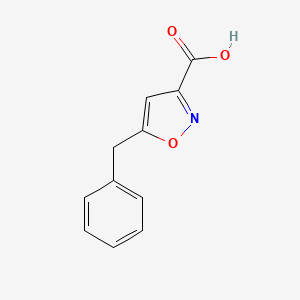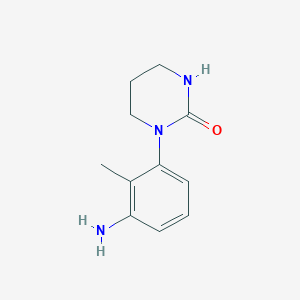
1-(3-氨基-2-甲基苯基)四氢嘧啶-2(1H)-酮
描述
1-(3-Amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one (hereafter referred to as “AMPTP”) is a synthetic compound with a wide range of applications in the scientific research field. It is a member of the tetrahydropyrimidinone family, and its structure consists of a five-membered heterocyclic ring system with an amine group attached to the 3-position of the ring. AMPTP is a versatile compound that has been used in various laboratory experiments, ranging from biochemistry to pharmacology.
科学研究应用
抗癌活性及作用机制
衍生自 3,4-二氢嘧啶-2(1H)-酮 (DHPMs) 的化合物表现出显着的生物活性,包括抗癌潜力。例如,DHPMs 的合成和表征表明,引入芳基链和低给电子基团增强了对肿瘤细胞的抗增殖能力。这为设计新型抗肿瘤药物指明了一个有前景的方向,特别是对于治疗神经胶质瘤,药效团研究为进一步开发提供了指导 (Liu 等人,2019).
新型衍生物的合成和生物活性
对嘧啶衍生物(包括二氢嘧啶-2(1H)-酮/-硫酮)的研究突出了它们由于多种生物活性(如抗病毒、抗菌和抗炎作用)而具有药理学重要性。已经合成了新的衍生物以探索它们的潜在治疗应用,包括心血管和抗肿瘤活性。这项正在进行的研究旨在为具有显着生物活性的杂环化合物类别做出贡献 (Önal 等人,2008).
创新的合成技术
最近的研究还集中在绿色化学方法上,以合成二氢嘧啶-2(1H)-酮衍生物。例如,使用甘氨酸硝酸盐 (GlyNO3) 离子液体作为绿色催化剂促进了这些化合物的多组分合成,展示了一种环保、高效且可重复利用的方法,为大规模生产带来了巨大的希望 (Sharma 等人,2012).
超分子组装和杂环合成
嘧啶衍生物的探索延伸到超分子化学领域,其中新型嘧啶衍生物已被合成并研究作为共结晶的配体,通过广泛的氢键相互作用形成复杂的 2D 和 3D 网络。这些研究不仅有助于我们理解分子相互作用,还为设计具有特定性质的材料开辟了新途径 (Fonari 等人,2004).
属性
IUPAC Name |
1-(3-amino-2-methylphenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-9(12)4-2-5-10(8)14-7-3-6-13-11(14)15/h2,4-5H,3,6-7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDFWSSRWUMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



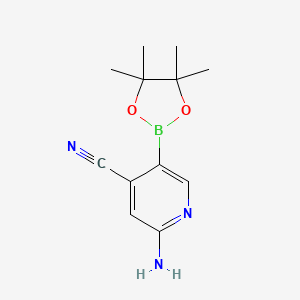

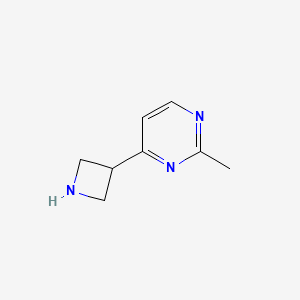
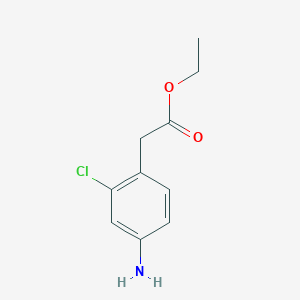
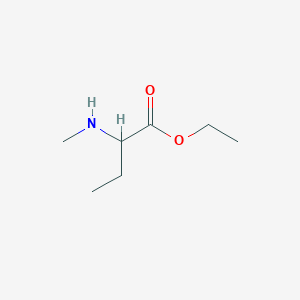
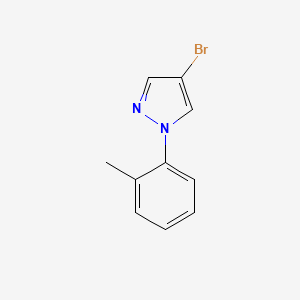
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
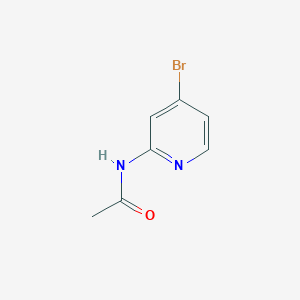
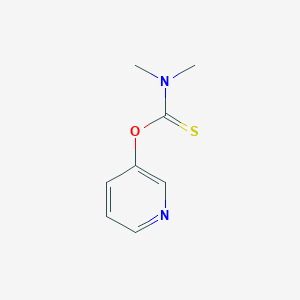
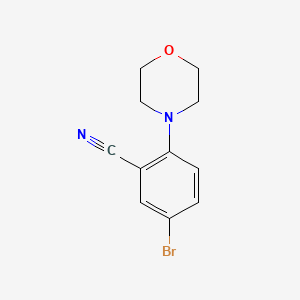
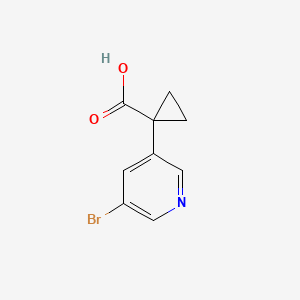
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
